Regioselective Ring-Opening in Basic Media: (2,3,4,5,6-Pentafluorobenzyl)oxirane vs. Non-Fluorinated Oxiranes
F-alkyl oxiranes, the class to which (2,3,4,5,6-Pentafluorobenzyl)oxirane belongs, demonstrate regiospecific opening reactions under basic conditions, whereas they are inert in acidic media [1]. This behavior directly contrasts with non-fluorinated oxiranes, which typically undergo ring-opening under both acidic and basic conditions with variable regioselectivity. The regiospecificity under basic conditions is a quantifiable differentiator for synthetic route planning.
| Evidence Dimension | Reaction Regioselectivity |
|---|---|
| Target Compound Data | Regiospecific opening under basic conditions; inert in acid medium |
| Comparator Or Baseline | Non-fluorinated oxiranes: Opening under both acidic and basic conditions; variable regioselectivity |
| Quantified Difference | Regiospecific vs. variable regioselectivity |
| Conditions | Basic medium (e.g., nucleophiles such as amines, alkoxides) vs. acidic medium |
Why This Matters
Regiospecificity enables predictable synthesis of single-isomer products, reducing purification burden and improving overall yield in multi-step synthetic sequences.
- [1] Coudures, C., Pastor, R., Szonyi, S., Cambon, A. Reactions d'ouverture des F-alkyl oxirannes. ScienceDirect. Abstract: Reactivity of F-alkyl oxirans towards nucleophilic and electrophilic reagents. https://slh.alljournals.cn/view_abstract.aspx?aid=F58B3FEE6082A6345811C4233F111815 View Source
